molecular formula C8H6N4O B1447027 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde CAS No. 1374649-96-3

2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde

Cat. No.: B1447027
CAS No.: 1374649-96-3
M. Wt: 174.16 g/mol
InChI Key: DUOPIRBQXYZXLE-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C8H6N4O and a molecular weight of 174.16 g/mol. It features a triazole ring attached to a nicotinaldehyde moiety, making it a unique heterocyclic compound. The triazole ring is known for its stability and versatility, which makes this compound valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde This compound , can form hydrogen bonds with different targets, leading to various pharmacological effects.

Mode of Action

The exact mode of action of This compound . This interaction can lead to changes in the target’s function, which can result in various biological effects.

Biochemical Pathways

The specific biochemical pathways affected by This compound

Pharmacokinetics

The pharmacokinetics of This compound

Result of Action

The molecular and cellular effects of This compound This compound , have been evaluated for their cytotoxic activities against various human cancer cell lines.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the triazole ring attaches to the nicotinaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products

    Oxidation: 2-(1H-1,2,4-triazol-1-yl)nicotinic acid.

    Reduction: 2-(1H-1,2,4-triazol-1-yl)nicotinyl alcohol.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 2-(1H-1,2,4-triazol-1-yl)terephthalic acid

Uniqueness

2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde is unique due to its combination of a triazole ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-4-7-2-1-3-10-8(7)12-6-9-5-11-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOPIRBQXYZXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226531
Record name 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374649-96-3
Record name 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374649-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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